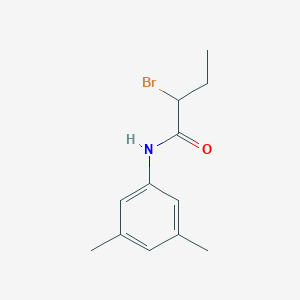
1,3-Dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide1,3-dihydro-5,6-dichlorobenzo(c)thiophene-S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of benzo©thiophene, characterized by the presence of two chlorine atoms and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide can be synthesized through several synthetic routes. One common method involves the chlorination of benzo©thiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydrobenzo©thiophene-S,S-dioxide: Lacks the chlorine atoms, resulting in different chemical properties.
5,6-Dichlorobenzo©thiophene: Lacks the sulfone group, affecting its reactivity and applications.
Benzo©thiophene: The parent compound without any substituents.
Uniqueness
1,3-Dihydro-5,6-dichlorobenzo©thiophene-S,S-dioxide is unique due to the presence of both chlorine atoms and the sulfone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C19H25N5O7 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29)/t11-,12+,13+/m0/s1 |
Clave InChI |
PSVAPVNSJMJAJV-YNEHKIRRSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)CCC(=O)C |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)

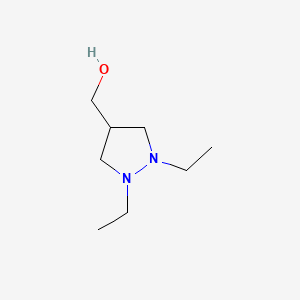
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
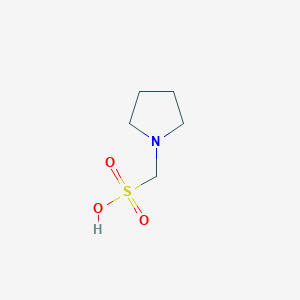
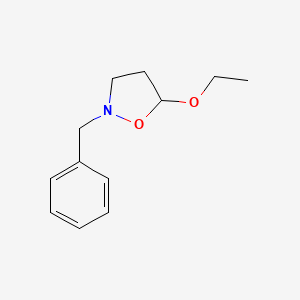
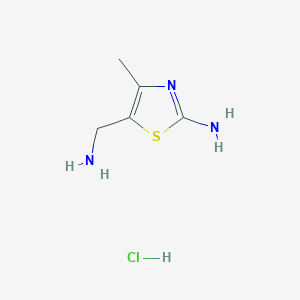
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
